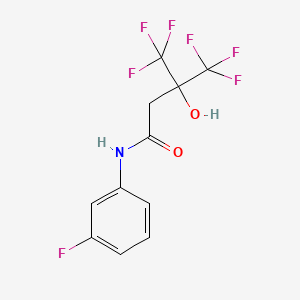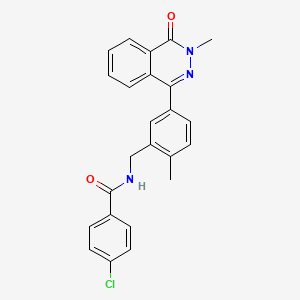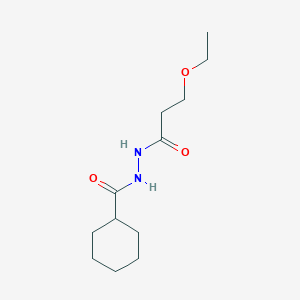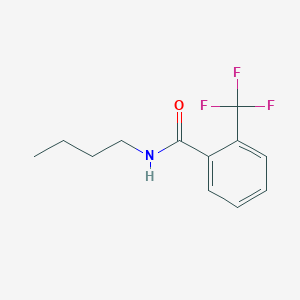
4,4,4-trifluoro-N-(3-fluorophenyl)-3-hydroxy-3-(trifluoromethyl)butanamide
概要
説明
4,4,4-trifluoro-N-(3-fluorophenyl)-3-hydroxy-3-(trifluoromethyl)butanamide is a synthetic organic compound characterized by the presence of multiple fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-N-(3-fluorophenyl)-3-hydroxy-3-(trifluoromethyl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethyl intermediate: This step involves the introduction of the trifluoromethyl group into the molecule. A common reagent for this purpose is trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3).
Amidation: The final step involves the formation of the amide bond. This can be accomplished using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 3-fluoroaniline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, the use of catalysts and automated systems can further enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
4,4,4-trifluoro-N-(3-fluorophenyl)-3-hydroxy-3-(trifluoromethyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine
Substitution: Formation of substituted derivatives with different functional groups
科学的研究の応用
4,4,4-trifluoro-N-(3-fluorophenyl)-3-hydroxy-3-(trifluoromethyl)butanamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Materials Science: The compound’s fluorinated structure makes it a candidate for use in the development of advanced materials, such as fluorinated polymers and coatings.
Biological Research: Researchers investigate its interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Industrial Chemistry: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of specialty chemicals and agrochemicals.
作用機序
The mechanism of action of 4,4,4-trifluoro-N-(3-fluorophenyl)-3-hydroxy-3-(trifluoromethyl)butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the hydroxy and amide groups can participate in hydrogen bonding and other interactions, further influencing its biological activity.
類似化合物との比較
Similar Compounds
4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
4,4,4-trifluoro-N-(4-fluorophenyl)-3-hydroxy-3-(trifluoromethyl)butanamide: Similar structure but with a different substitution pattern on the phenyl ring.
4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide: Similar structure but without the fluorine substitution on the phenyl ring.
Uniqueness
4,4,4-trifluoro-N-(3-fluorophenyl)-3-hydroxy-3-(trifluoromethyl)butanamide is unique due to the combination of multiple fluorine atoms, a hydroxy group, and an amide group in its structure. This combination imparts distinct chemical and physical properties, such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. These properties make it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
4,4,4-trifluoro-N-(3-fluorophenyl)-3-hydroxy-3-(trifluoromethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F7NO2/c12-6-2-1-3-7(4-6)19-8(20)5-9(21,10(13,14)15)11(16,17)18/h1-4,21H,5H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXOTDDCKAZDDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(2,6-dichlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4557135.png)
![3-{[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4557157.png)
![N-[2-(acetylamino)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4557162.png)

![4-(butylamino)-13-(difluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one](/img/structure/B4557172.png)
![5-amino-3-[4-(diphenylamino)phenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B4557180.png)
![2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-[2-(DIMETHYLAMINO)ETHYL]ACETAMIDE](/img/structure/B4557188.png)



![2-CHLORO-4-(5-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B4557208.png)
![methyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4557209.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B4557219.png)
![1-(1,3-Benzodioxol-5-yl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B4557234.png)
